molecular formula C19H18ClN3O5S2 B2713543 N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922075-05-6

N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2713543
CAS RN: 922075-05-6
M. Wt: 467.94
InChI Key: TVMUIRJAKCTJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O5S2 and its molecular weight is 467.94. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Drug Development

Research has shown the importance of structural modifications in enhancing the metabolic stability and efficacy of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors revealed that modifications in the 6,5-heterocycles could mitigate metabolic deacetylation, improving in vivo efficacy without compromising potency (Stec et al., 2011).

Synthesis of Anticonvulsant Agents

The synthesis of azoles incorporating a sulfonamide moiety has demonstrated potential anticonvulsant properties. Specifically, a series of derivatives was synthesized, with some compounds showing significant protection against picrotoxin-induced convulsions (Farag et al., 2012).

Cytotoxic Activity Against Cancer Cells

Certain sulfonamide derivatives have been identified with potent cytotoxic activities against cancer cell lines. These studies highlight the potential therapeutic applications of such compounds in targeting specific cancer types (Ghorab et al., 2015).

Antimicrobial Activity

The synthesis of sulfide and sulfone derivatives has shown antimicrobial activity against various bacterial and fungal strains, underscoring the utility of these compounds in developing new antimicrobial agents (Badiger et al., 2013).

Environmental and Metabolic Studies

Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insight into the metabolic pathways and potential environmental impact of related compounds (Coleman et al., 2000).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S2/c1-27-14-4-6-15(7-5-14)30(25,26)23-19-21-13(11-29-19)10-18(24)22-16-9-12(20)3-8-17(16)28-2/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMUIRJAKCTJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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